
Chloromethane;ruthenium(1+)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chloromethane;ruthenium(1+) is a compound that combines chloromethane, a colorless, sweet-smelling, flammable gas, with ruthenium in its +1 oxidation state. Ruthenium is a transition metal that can form various compounds with different oxidation states
准备方法
Synthetic Routes and Reaction Conditions
Chloromethane can be synthesized through the chlorination of methane using chlorine gas under ultraviolet light or high temperatures . The reaction proceeds via a radical chain mechanism, involving initiation, propagation, and termination steps . Ruthenium compounds, on the other hand, can be prepared through various methods, including the reduction of ruthenium trichloride with hydrogen or other reducing agents .
Industrial Production Methods
Industrial production of chloromethane typically involves the reaction of methanol with hydrogen chloride in the presence of a catalyst . Ruthenium compounds are often produced from ruthenium trichloride, which is obtained from the processing of platinum ores .
化学反应分析
Types of Reactions
Chloromethane undergoes various chemical reactions, including substitution reactions where the chlorine atom is replaced by other groups . Ruthenium compounds can participate in oxidation-reduction reactions, ligand exchange, and catalytic processes .
Common Reagents and Conditions
Common reagents for chloromethane reactions include chlorine, bromine, and other halogens . Ruthenium compounds often react with ligands such as phosphines, carbonyls, and amines under specific conditions .
Major Products Formed
The major products formed from chloromethane reactions include dichloromethane, trichloromethane, and tetrachloromethane . Ruthenium compounds can form various coordination complexes depending on the ligands involved .
科学研究应用
Ruthenium compounds are known for their catalytic properties and are used in various chemical reactions, including hydrogenation and oxidation . In medicine, ruthenium complexes have shown promise as anticancer agents due to their ability to induce apoptosis and inhibit tumor growth . Chloromethane is used as a reagent in chemical production and as a solvent in various industrial processes .
作用机制
The mechanism of action for chloromethane involves its ability to undergo substitution reactions, where the chlorine atom is replaced by other groups . Ruthenium compounds exert their effects through coordination with ligands, which can influence their reactivity and biological activity . In biological systems, ruthenium complexes can interact with DNA and proteins, leading to cell cycle arrest and apoptosis .
相似化合物的比较
Similar Compounds
Chloroiodomethane: Similar to chloromethane but with an iodine atom instead of chlorine.
Bromochloromethane: Contains both bromine and chlorine atoms.
Dibromochloromethane: Contains two bromine atoms and one chlorine atom.
Ruthenium(II) and Ruthenium(III) Compounds: These compounds have different oxidation states and can form various coordination complexes.
Uniqueness
Chloromethane;ruthenium(1+) is unique due to the combination of chloromethane’s reactivity and ruthenium’s catalytic properties. This combination can lead to novel applications in catalysis, chemical synthesis, and potentially in medical treatments .
属性
CAS 编号 |
106252-76-0 |
|---|---|
分子式 |
CH2ClRu |
分子量 |
150.5 g/mol |
IUPAC 名称 |
chloromethane;ruthenium(1+) |
InChI |
InChI=1S/CH2Cl.Ru/c1-2;/h1H2;/q-1;+1 |
InChI 键 |
SFSUELWZPPOBMB-UHFFFAOYSA-N |
规范 SMILES |
[CH2-]Cl.[Ru+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[Ethoxy(4-methoxyphenyl)methyl]-2,3-dimethyl-1H-indole](/img/structure/B14328857.png)
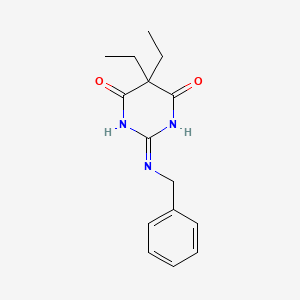

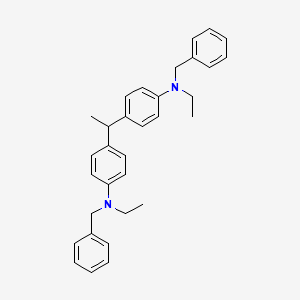

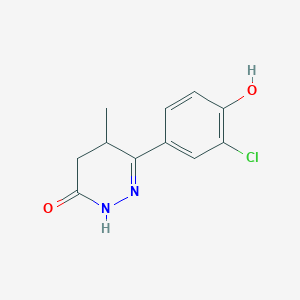
![4-Methyl-N-[(4-methylphenyl)(oxo-lambda~4~-sulfanylidene)methyl]aniline](/img/structure/B14328881.png)
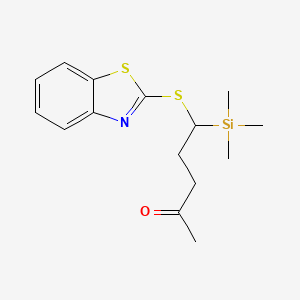
![4-Methyl-2-methylidene-2,3,4,4a,5,6-hexahydrobenzo[f]quinoline](/img/structure/B14328893.png)
![[(5R,7R,9R,10S,11R,13S,17R)-11-hydroxy-17-[(2S,5R)-2-hydroxy-5-(2-methylpropyl)-2,5-dihydrofuran-3-yl]-4,4,8,10,13-pentamethyl-3-oxo-5,6,7,9,11,12,16,17-octahydrocyclopenta[a]phenanthren-7-yl] acetate](/img/structure/B14328908.png)
![[(Butylselanyl)ethynyl]benzene](/img/structure/B14328911.png)
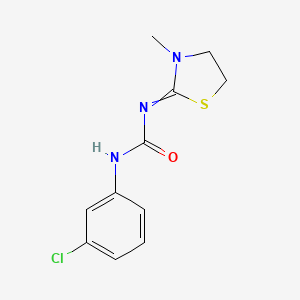

![4-{[2-(4-Chlorophenoxy)ethyl]sulfanyl}phenol](/img/structure/B14328920.png)
